N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzo[b]thiophene derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, which stands for Stimulator of Interferon Genes , is a regulatory protein localized in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
This compound acts as an agonist to the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm can stimulate the production of cGAMP, which engages the adaptor protein STING . This highlights the importance of the cellular environment in the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzo[b]thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thiophene-2-carboxylic acid derivatives, while reduction may yield benzo[b]thiophene-2-carboxamide derivatives with reduced functional groups.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and have similar biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse applications in medicinal chemistry and material science.
Uniqueness
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which contribute to its distinct chemical properties and potential applications. The presence of the cyclopropyl group and thiophen-3-ylmethyl substituent may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c19-17(16-9-13-3-1-2-4-15(13)21-16)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-9,11,14H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQDRHSRQRDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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